(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
The compound "(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile" is a structurally complex molecule featuring a thiazole core, a (Z)-configured acrylonitrile moiety, and multiple aromatic substituents. Key structural attributes include:
- Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
- Substituent at thiazole C4: A para-substituted phenyl group with a 2-methylpropyl (isobutyl) chain, enhancing lipophilicity.
- Acrylonitrile group: A conjugated nitrile-alkene system in the Z-configuration, contributing rigidity and electron-withdrawing properties.
- 4-hydroxyphenyl group: Attached to the acrylonitrile’s β-carbon, this polar substituent may improve solubility in polar solvents.
The molecular formula is C₂₂H₂₁N₃OS, with a molecular weight of 375.48 g/mol.
Properties
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-15(2)11-16-3-7-18(8-4-16)21-14-26-22(24-21)19(13-23)12-17-5-9-20(25)10-6-17/h3-10,12,14-15,25H,11H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGHEEDSEHZDRW-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several thiazole-acrylonitrile derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and synthesis methods.
Structural Comparison
Functional Implications
- Electronic Effects : The acrylonitrile’s nitrile group withdraws electrons, stabilizing the conjugated system. Fluorine substituents (e.g., ) further enhance this effect, influencing reactivity.
- Solubility: The 4-hydroxyphenyl group in the target compound may improve aqueous solubility relative to non-polar analogs (e.g., ), though this is counterbalanced by the isobutyl chain.
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